Compound Description: These compounds were investigated for their potential as novel antidepressant drugs with central nervous system-stimulating activity []. Both 34b and its mesylate salt 34c demonstrated significant activity in reducing sleeping time in halothane-anesthetized mice and accelerating recovery from coma induced by cerebral concussion. Mechanistically, they act as sigma receptor agonists, as evidenced by their ability to inhibit [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding to rat brain membranes. Furthermore, they exhibited antidepressant-like effects in the forced swimming test in mice, showcasing their potential for treating depression [].
Relevance: While these compounds share the core 3,4-dihydro-2(1H)-quinolinone structure with 6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-4-phenyl-2(1H)-quinolinone, the key difference lies in the substitution pattern. The presence of a piperazine ring linked via a propyl chain at the 1-position and a methoxy group at the 5-position in 34b and 34c distinguishes them from the target compound. Despite these differences, their shared core structure and observed CNS activity highlight the potential of modifying the quinolinone scaffold for developing new therapeutics.
Compound Description: OPC-8212 is a novel positive inotropic agent, exhibiting significant cardiovascular effects [, , , , ]. It demonstrates potent inotropic activity by increasing left ventricular contractile force in various animal models, including dogs and cats []. Importantly, unlike some other inotropic agents, OPC-8212 exerts minimal chronotropic effects, meaning it does not significantly affect heart rate [, ]. This selectivity makes it a promising candidate for treating heart failure with fewer side effects.
Compound Description: This group of compounds was designed and synthesized to explore their potential as CNS agents []. Specifically, the researchers investigated the impact of different substituents on the aryl ring (aryl = phenyl, m-chlorophenyl, o-methoxyphenyl) and their influence on the binding affinity for serotonin (5-HT1A, 5-HT2) and dopamine D2 receptors. These receptors are crucial targets for antipsychotic drugs. Interestingly, the m-chloro and o-methoxy derivatives exhibited potent antagonistic activity towards these receptors, suggesting their potential as novel antipsychotic agents [].
Relevance: The 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones share a close structural resemblance with 6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-4-phenyl-2(1H)-quinolinone, primarily differing in the substituent at the 1-position of the quinolinone ring. Instead of the 3,4-dihydroisoquinoline and phenyl groups present in the target compound, these analogues feature a butyl chain linked to a piperazine ring with an aryl substituent. This structural similarity, combined with their potent activity at receptors relevant to psychiatric disorders, underscores the potential of exploring modifications at the 1-position of the quinolinone core for developing novel therapeutics, particularly for CNS disorders.
Compound Description: Cilostazol is a well-established phosphodiesterase type 3 (PDE III) inhibitor with therapeutic applications in cardiovascular diseases []. It exerts its cardioprotective effects by activating cAMP-dependent protein kinase A (PKA), ultimately leading to the opening of mitochondrial Ca2+-activated K+ (mitoKCa) channels. This mechanism contributes to the reduction of infarct size in ischemic hearts, highlighting Cilostazol's potential in treating heart attacks [].
Relevance: Cilostazol shares the core 3,4-dihydro-2(1H)-quinolinone structure with 6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-4-phenyl-2(1H)-quinolinone. The difference lies in the substituents attached to the quinolinone core. Cilostazol has a butoxy linker connected to a cyclohexyltetrazol moiety at the 6-position, while the target compound possesses a 3,4-dihydroisoquinoline and a phenyl group at the 3 and 4 positions, respectively. The presence of a 2(1H)-quinolinone moiety in both compounds underscores its potential as a pharmacophore for diverse therapeutic applications.
3,4-Dihydro-2(1H)-quinolinone Derivatives with Azole Groups
Compound Description: Driven by the goal of discovering potent inhibitors of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release – a key mediator in circulatory disorders and arteriosclerosis – researchers synthesized various 2(1H)-quinolinone derivatives incorporating azole groups in the side chain []. Among these, 3,4-dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone (5k) stood out as a particularly potent inhibitor of 12-HETE release, surpassing the potency of esculetin. Notably, 5k also demonstrated in vivo efficacy by reducing platelet adhesion in rats, further supporting its therapeutic potential for circulatory disorders [].
Relevance: This series of 2(1H)-quinolinone derivatives, particularly 5k, highlights the structural similarities with 6-chloro-3-(3,4-dihydro-2(1H)-isoquinolinyl)-4-phenyl-2(1H)-quinolinone. The presence of the core 2(1H)-quinolinone scaffold in both cases emphasizes its significance as a framework for developing compounds with biological activity. While the specific substitutions and their positions differ between 5k and the target compound, the shared core structure and their demonstrated biological activities reinforce the notion that modifications to this scaffold can lead to diverse pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.